Doxylamine N-Oxide: Structural Characterization, Synthesis, and Analytical Profiling
Doxylamine N-Oxide: Structural Characterization, Synthesis, and Analytical Profiling
Executive Summary
Doxylamine N-Oxide (CAS: 97143-65-2) represents a critical oxidative metabolite and process-related impurity of the first-generation antihistamine Doxylamine. In drug development, its significance is twofold: it serves as a marker for oxidative degradation in pharmaceutical stability studies (ICH Q3B) and acts as a primary metabolite formed via Flavin-containing Monooxygenase (FMO) pathways in vivo.
This technical guide provides a comprehensive analysis of the aliphatic N-oxide variant, distinguishing it from its pyridinyl N-oxide isomer. It details the physicochemical properties, synthetic routes for reference standard generation, and validated LC-MS/MS protocols for its detection in complex matrices.
Chemical Identity and Structural Analysis[1]
Doxylamine contains two potential sites for N-oxidation: the nitrogen within the pyridine ring and the tertiary aliphatic amine in the ethoxy side chain. Doxylamine N-Oxide specifically refers to the oxidation of the aliphatic tertiary amine .
Structural Specifications
| Parameter | Data |
| Common Name | Doxylamine N-Oxide (Aliphatic) |
| IUPAC Name | N,N-Dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine oxide |
| CAS Number | 97143-65-2 |
| Molecular Formula | C₁₇H₂₂N₂O₂ |
| Molecular Weight | 286.37 g/mol |
| Chirality | The molecule retains the chiral center at the benzylic carbon of the parent Doxylamine.[1] |
| Isomeric Distinction | Aliphatic N-oxide (Target): Oxidation at dimethylamine group.Pyridinyl N-oxide (Impurity): Oxidation at pyridine nitrogen (CAS 99430-77-0). |
Stereochemistry and Polarity
Unlike the parent tertiary amine, the N-oxide functional group introduces a strong dipole moment (approx. 4.38 D), significantly increasing water solubility and altering chromatographic retention. The N-O bond is coordinate covalent (dative), creating a highly polarized center that is susceptible to thermal deoxygenation (Cope elimination) under high-temperature GC conditions or intense electrospray ionization.
Synthesis and Formation Pathways[3][4]
Biological Formation (Metabolism)
In vivo, Doxylamine is extensively metabolized. While Cytochrome P450 (CYP450) enzymes drive N-demethylation, the formation of Doxylamine N-Oxide is predominantly catalyzed by Flavin-containing Monooxygenases (FMOs) . This pathway is non-inducible and less susceptible to drug-drug interactions compared to CYP-mediated routes.
Chemical Synthesis (Reference Standard Preparation)
For analytical method validation, high-purity Doxylamine N-Oxide is required. The standard synthetic route involves direct oxidation using meta-Chloroperoxybenzoic acid (mCPBA).
Protocol: Selective N-Oxidation
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Reagents: Doxylamine Succinate (1.0 eq), mCPBA (1.1 eq), Dichloromethane (DCM), 10% Na₂CO₃.
-
Free Base Liberation: Dissolve Doxylamine Succinate in water; adjust pH to 11 with NaOH. Extract free base into DCM.
-
Oxidation: Cool DCM solution to 0°C. Add mCPBA portion-wise over 30 minutes to prevent over-oxidation or N-dealkylation side reactions.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Mobile Phase: MeOH/DCM 1:9). The N-oxide will exhibit a lower Rf value than the parent amine.
-
Workup: Wash organic layer with 10% Na₂CO₃ (3x) to remove m-chlorobenzoic acid byproduct.
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Purification: Recrystallize from Acetone/Ether or purify via Flash Chromatography (Alumina stationary phase recommended to prevent acid-catalyzed decomposition).
Figure 1: Reaction pathway distinguishing the formation of the major aliphatic N-oxide from the minor pyridinyl impurity.[2]
Analytical Profiling and Detection
Accurate quantification requires distinguishing the N-oxide from the parent drug and the pyridinyl isomer. N-oxides are thermally labile; therefore, LC-MS/MS is preferred over GC-MS.
Physicochemical Stability Profile[4]
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Thermal: Unstable >100°C. Can undergo Cope elimination to form the corresponding hydroxylamine and alkene.
-
Photostability: Sensitive to UV degradation; store in amber vials.
-
pH Stability: Stable in neutral/alkaline solutions; acid hydrolysis may revert N-oxide or cause rearrangement.
LC-MS/MS Method Parameters
The following protocol ensures separation of the N-oxide from the parent drug and other impurities.
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.0) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient (10% B to 90% B over 10 min) |
| Flow Rate | 1.0 mL/min |
| Detection | ESI Positive Mode (MRM) |
| Retention Order | Doxylamine N-Oxide (Earlier) < Doxylamine (Later) |
Note: At high pH (9.0), Doxylamine (pKa ~9.2) is largely unionized and retained longer. The N-oxide remains polar and elutes earlier.
Mass Spectrometry Fragmentation
Differentiation of N-oxides in MS is characterized by specific oxygen losses.
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Precursor Ion: [M+H]⁺ = m/z 287.2
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Primary Fragment: m/z 271.2 ([M+H]⁺ – 16 Da). This "deoxygenation" is diagnostic for N-oxides.[3]
-
Secondary Fragment: m/z 182.1 (Cleavage of the ethoxy side chain).
Figure 2: Proposed MS/MS fragmentation pathway for Doxylamine N-Oxide identification.
Regulatory and Safety Context
Impurity Qualification (ICH Q3A/B)
Under ICH guidelines, Doxylamine N-Oxide is classified as a degradation product.
-
Reporting Threshold: >0.1% (for max daily dose ≤ 1g).
-
Qualification Threshold: >0.5% (requires tox studies).
Toxicity Potential
As a metabolite, Doxylamine N-Oxide is generally considered less pharmacologically active than the parent antihistamine regarding H1-receptor binding. However, N-oxides can be reduced back to the parent amine in vivo by aldehyde oxidase or mitochondrial reductases, creating a recycling pathway that extends the drug's half-life.
References
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ChemicalBook. (2024). Doxylamine N-Oxide Properties and Structure. Retrieved from
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United States Pharmacopeia (USP). (2023). USP Certificate: Doxylamine N-Oxide (Catalog No. 1A07790). Retrieved from
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Korfmacher, W. A., et al. (1988).[5] Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry. Biomedical & Environmental Mass Spectrometry. Retrieved from
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Slikker, W., et al. (1992). Metabolites of Doxylamine succinate in Human Urine. Yakhak Hoeji. Retrieved from
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Holder, C. L., et al. (1987). Metabolism of doxylamine succinate in Fischer 344 rats. Journal of Analytical Toxicology. Retrieved from
-
Santa Cruz Biotechnology. (2024). Doxylamine N-Oxide Product Data Sheet. Retrieved from
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